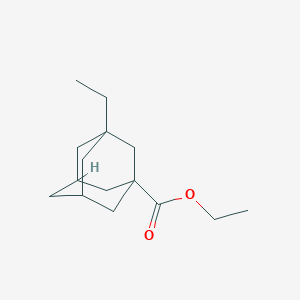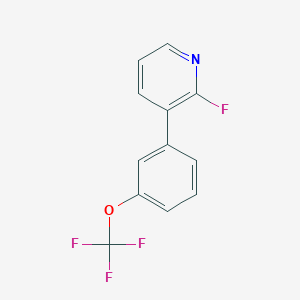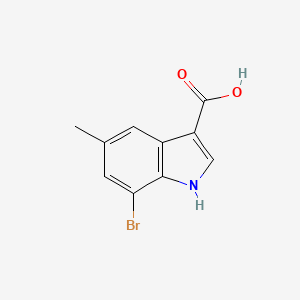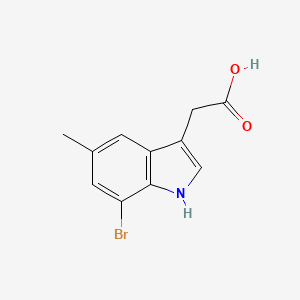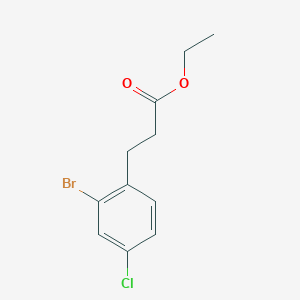
Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate
Übersicht
Beschreibung
Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate is an organobromine compound . It is a colorless liquid and an alkylating agent . It is prepared by the esterification of 3-bromopropionic acid . It’s an important organic intermediate that can be used in agrochemical, pharmaceutical synthesis, and dyestuff field .
Synthesis Analysis
Ethyl 3-bromopropionate is prepared by the esterification of 3-bromopropionic acid . Alternatively, it can be prepared by hydrobromination of ethyl acrylate, a reaction that proceeds in an anti-Markovnikov sense .Molecular Structure Analysis
The molecular formula of Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate is C11H12BrClO2 . The average mass is 291.569 Da and the monoisotopic mass is 289.970917 Da .Chemical Reactions Analysis
Ethyl 3-bromopropionate is an alkylating agent . It can be used in the Reformatsky reaction, wherein it reacts with zinc to form a zinc enolate . The resulting BrZnCH2CO2Et condenses with carbonyl compounds to give a β-hydroxy-esters .Physical And Chemical Properties Analysis
Ethyl 3-bromopropionate is a colorless liquid . It has a density of 1.4409 g/cm3 . The boiling point is 135–136 °C (275–277 °F; 408–409 K) at 50 mmHg .Wissenschaftliche Forschungsanwendungen
Another compound, Ethyl-3-bromo-2-(bromomethyl)propionate, which is similar to the compound you mentioned, was used in the preparation of (3’,4’-dimethoxyphenyl)-5-oxopentanoic acid .
-
Thiazoles : Thiazoles are structurally similar to the compound you mentioned and have diverse biological activities. They are used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
-
Indole Derivatives : Indole derivatives, which are structurally similar to the compound you mentioned, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
-
Ethyl 3-bromopropionate : Ethyl 3-bromopropionate, a similar compound to the one you mentioned, was used in the preparation of (3′,4′-dimethoxyphenyl)-5-oxopentanoic acid .
-
4-bromo-2-(4-chlorophenyl)-1-methyl-5 : This compound, which is similar to the one you mentioned, has been used for insecticidal action and mitochondrial uncoupling activity .
-
Thiazoles : Thiazoles are structurally similar to the compound you mentioned and have diverse biological activities. They are used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
-
Indole Derivatives : Indole derivatives, which are structurally similar to the compound you mentioned, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
-
Ethyl 3-bromopropionate : Ethyl 3-bromopropionate, a similar compound to the one you mentioned, was used in the preparation of (3′,4′-dimethoxyphenyl)-5-oxopentanoic acid .
-
4-bromo-2-(4-chlorophenyl)-1-methyl-5 : This compound, which is similar to the one you mentioned, has been used for insecticidal action and mitochondrial uncoupling activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(2-bromo-4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHZVJZZQVQKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



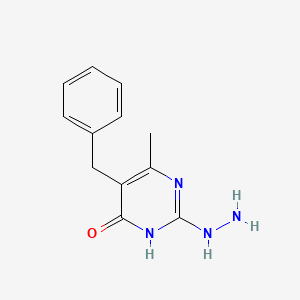
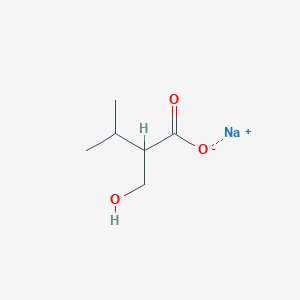
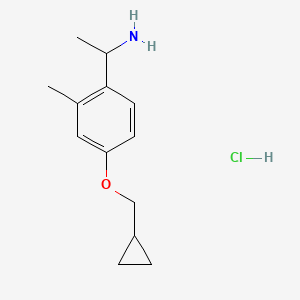
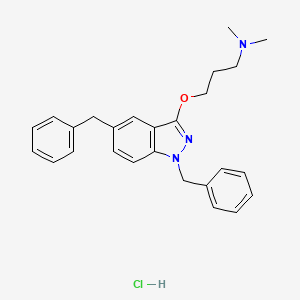
![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)
![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)
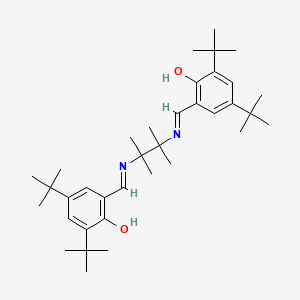
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)
![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)
![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)
